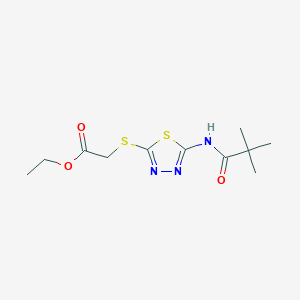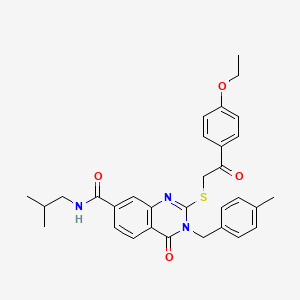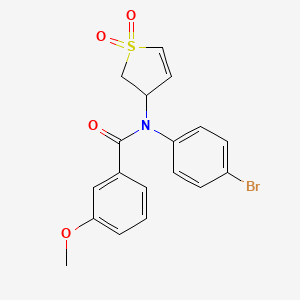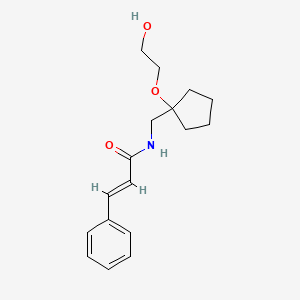
Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound with potential applications in various fields of research and industry. It is related to a class of compounds known as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .
Synthesis Analysis
The synthesis of related compounds involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate is not available in the retrieved papers.Scientific Research Applications
Synthesis of Novel Derivatives and Their Growth Stimulant Activity
The study by Knyazyan et al. (2013) focused on synthesizing 2-amino and 2-ethylamino-[1,3,4]thiadiazoles and their derivatives, demonstrating expressed growth stimulant properties. These compounds showed a significant range of activity, comparable to heteroauxin, indicating their potential in agricultural applications as growth stimulants (Knyazyan et al., 2013).
Chemical Transformations and Base-Induced Ring Opening
Research by Maadadi et al. (2017) explored the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases, leading to the formation of various compounds through ring opening and other reactions. This study highlights the chemical versatility of thiadiazole derivatives for synthesizing new compounds with potential applications in chemical synthesis and drug development (Maadadi et al., 2017).
Inhibition of Glutaminase and Anticancer Activity
Shukla et al. (2012) developed analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), targeting the inhibition of kidney-type glutaminase (GLS). Some analogs showed similar potency to BPTES with better solubility, indicating their potential as anticancer agents by inhibiting glutaminase, an enzyme involved in cancer cell metabolism (Shukla et al., 2012).
Anti-inflammatory and Analgesic Agents
A study by Shkair et al. (2016) synthesized and evaluated a series of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. The compounds showed significant in vitro anti-inflammatory activity, with some also demonstrating analgesic effects, indicating their potential for development into new therapeutic agents (Shkair et al., 2016).
Antimicrobial and Antiviral Activities
Szulczyk et al. (2017) synthesized novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) and tested them for antimicrobial and antiviral activities. The compounds exhibited activity against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as antiviral activity against HIV-1, showcasing their potential in combating infectious diseases (Szulczyk et al., 2017).
properties
IUPAC Name |
ethyl 2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-5-17-7(15)6-18-10-14-13-9(19-10)12-8(16)11(2,3)4/h5-6H2,1-4H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFQRVURCVSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)




![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2745808.png)


![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)
![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)


